4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide
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Description
The compound “4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . It also has a 3-methylpyridin-2-yl group, which is a derivative of pyridine, a basic heterocyclic organic compound .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. It contains an amide group, which could participate in hydrolysis or condensation reactions. The pyridine ring could potentially undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar amide group could influence its solubility in different solvents. The pyridine ring could contribute to its basicity .Scientific Research Applications
1. Nitric Oxide Synthase Inhibition
One area of application is in the development of selective inhibitors for nitric oxide synthase (NOS), particularly inducible NOS (iNOS). Research has demonstrated that modifications to similar compounds, focusing on N-substitution like with 4-piperidine carbamate or amide, can result in potent and selective inducible NOS inhibition. This selectivity is attributed to a flipping mechanism of the pyridine ring, allowing the piperidine to interact differently and achieve high specificity (Connolly et al., 2004).
2. CGRP Receptor Antagonism
Another application is in the synthesis of potent calcitonin gene-related peptide (CGRP) receptor antagonists. An example includes the development of a stereoselective and economical synthesis for a CGRP receptor inhibitor, demonstrating the compound's potential in treating conditions like migraine through receptor antagonism. This research underscores the importance of specific structural features in enhancing the drug's efficacy and selectivity (Cann et al., 2012).
3. Palladium-catalyzed Aminocarbonylation
The compound's structural motif has also found utility in organic synthesis methods, such as palladium-catalyzed aminocarbonylation reactions. These methods are crucial for constructing complex organic molecules, indicating the compound's relevance in synthesizing pharmacologically active molecules or intermediates (Takács et al., 2014).
4. Hydrogen Storage Applications
Additionally, research into substituted piperidines, related to the structural class of this compound, has explored their potential as organic hydrogen storage materials. This application is particularly relevant for developing sustainable energy solutions, highlighting the compound's versatility beyond pharmaceuticals (Cui et al., 2008).
properties
IUPAC Name |
4-[(3-methylpyridin-2-yl)oxymethyl]-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-14-4-2-8-19-17(14)24-13-15-6-9-21(10-7-15)18(22)20-12-16-5-3-11-23-16/h2,4,8,15-16H,3,5-7,9-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCRSHQNCFHTPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide |
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